molecular formula C9H15NO5 B1529562 6-Oxa-2-azaspiro[3.5]nonane oxalate CAS No. 1389264-15-6

6-Oxa-2-azaspiro[3.5]nonane oxalate

Cat. No.: B1529562
CAS No.: 1389264-15-6
M. Wt: 217.22 g/mol
InChI Key: IFPKYQWHMJLGFF-UHFFFAOYSA-N
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Description

6-Oxa-2-azaspiro[3.5]nonane oxalate is a chemical compound with the molecular formula C7H13NO · C2H2O4 It is a derivative of 2-oxa-6-azaspiro[35]nonane, featuring an oxalate group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxa-2-azaspiro[3.5]nonane oxalate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable lactam with a diol under acidic conditions to form the spirocyclic structure. The oxalate group can be introduced through subsequent esterification reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Oxa-2-azaspiro[3.5]nonane oxalate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 6-Oxa-2-azaspiro[3.5]nonane oxalate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The medicinal applications of this compound are still under investigation. Preliminary studies suggest it may have therapeutic potential in treating various diseases, although further research is needed to confirm its efficacy and safety.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The exact mechanism by which 6-Oxa-2-azaspiro[3.5]nonane oxalate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. Further research is required to elucidate its precise mechanism of action and identify its molecular targets.

Comparison with Similar Compounds

  • 2-Oxa-6-azaspiro[3.5]nonane oxalate: A closely related compound with a similar structure but different functional groups.

  • 2-Oxa-7-azaspiro[3.5]nonane oxalate: Another spirocyclic compound with a slightly different ring size.

  • 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester: A derivative with an ester group instead of an oxalate group.

Uniqueness: 6-Oxa-2-azaspiro[3.5]nonane oxalate stands out due to its specific spirocyclic structure and the presence of the oxalate group, which can impart unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

6-oxa-2-azaspiro[3.5]nonane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.C2H2O4/c1-2-7(4-8-5-7)6-9-3-1;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPKYQWHMJLGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC2)COC1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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